Boc-Lys(Z)-OSu

Catalog No.
S686332
CAS No.
34404-36-9
M.F
C23H31N3O8
M. Wt
477.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Lys(Z)-OSu

CAS Number

34404-36-9

Product Name

Boc-Lys(Z)-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate

Molecular Formula

C23H31N3O8

Molecular Weight

477.5 g/mol

InChI

InChI=1S/C23H31N3O8/c1-23(2,3)33-22(31)25-17(20(29)34-26-18(27)12-13-19(26)28)11-7-8-14-24-21(30)32-15-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,24,30)(H,25,31)

InChI Key

YWLICOCXPNQJPC-KRWDZBQOSA-N

SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

Synonyms

Boc-Lys(Z)-OSu;34404-36-9;BOC-LYS(CBZ)-OSU;(S)-2,5-Dioxopyrrolidin-1-yl6-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate;Nalpha-Boc-Nepsilon-Z-L-lysinehydroxysuccinimideester;Nepsilon-Z-Nalpha-Boc-L-lysinehydroxysuccinimideester;Nalpha-Boc-Nepsilon-Cbz-L-lysineN-hydroxysuccinimideester;15541_ALDRICH;SCHEMBL2803734;15541_FLUKA;MolPort-002-499-537;YWLICOCXPNQJPC-KRWDZBQOSA-N;CB-935;KM5661;SPB-30017;ZINC71788013;AKOS015923314;AKOS016002281;AK-43587;KB-91840;ST24035784;V1420;N|A-Boc-N|A-Z-L-lysinehydroxysuccinimideester;N|A-Z-N|A-Boc-L-lysinehydroxysuccinimideester;N|A-Boc-N|A-Cbz-L-lysineN-hydroxysuccinimideester

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

N-Terminal Protection:

Boc-Lys(Z)-OSu acts as an N-terminal protecting group. The bulky tert-butoxycarbonyl (Boc) group safeguards the free amino group at the N-terminus of the peptide chain during synthesis. This prevents unwanted side reactions and ensures the desired amino acid sequence is obtained.

Solid-Phase Peptide Synthesis (SPPS):

Boc-Lys(Z)-OSu is frequently employed in SPPS, a widely used technique for assembling peptides. The succinimide ester group (OSu) facilitates the formation of amide bonds between Boc-Lys(Z)-OSu and the growing peptide chain. This enables the stepwise addition of amino acids in a controlled manner.

Beyond Peptide Synthesis

While peptide synthesis remains the primary application of Boc-Lys(Z)-OSu, research has explored its potential in other areas:

Drug Delivery:

Boc-Lys(Z)-OSu has been investigated for its ability to modify therapeutic peptides, improving their stability and delivery properties. By attaching targeting molecules or solubilizing groups via the lysine side chain, researchers aim to enhance drug efficacy.

Bioconjugation:

Boc-Lys(Z)-OSu can be used to link peptides to various biomolecules such as antibodies, nanoparticles, or imaging agents. This conjugation strategy allows researchers to create targeted probes for disease diagnosis and therapeutic applications.

Development of Functional Materials:

Boc-Lys(Z)-OSu's reactive groups enable the incorporation of peptides into functional materials. This opens doors for designing novel biomaterials with specific properties for tissue engineering, biosensors, and drug delivery systems.

XLogP3

2.3

Other CAS

34404-36-9

Dates

Modify: 2023-08-15

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